molecular formula C9H7ClF2O3 B2369146 Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate CAS No. 1891846-88-0

Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate

Cat. No.: B2369146
CAS No.: 1891846-88-0
M. Wt: 236.6
InChI Key: FDLDJKDBVQBKKA-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate: is an organic compound with a molecular formula of C9H8ClF2O3 It is a derivative of phenylacetate, characterized by the presence of chloro and difluoro substituents on the phenyl ring, and a hydroxyl group on the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3-chloro-2,4-difluoroaniline.

    Step 1: The aniline derivative undergoes diazotization followed by Sandmeyer reaction to introduce the chloro group, forming 3-chloro-2,4-difluorobenzene.

    Step 2: The benzene derivative is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to form 2-(3-chloro-2,4-difluorophenyl)acetophenone.

    Step 3: The acetophenone is oxidized using a suitable oxidizing agent such as potassium permanganate to yield 2-(3-chloro-2,4-difluorophenyl)acetic acid.

    Step 4: Finally, esterification of the acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid produces methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Methyl 2-(3-chloro-2,4-difluorophenyl)-2-oxoacetate.

    Reduction: Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug development, particularly for its biological activity related to the chloro and fluoro substituents.

    Biochemical Studies: Used in studies to understand the interaction of halogenated compounds with biological systems.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate is not well-documented. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The chloro and fluoro substituents may enhance binding affinity to specific molecular targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

  • Methyl 2-(3-chloro-2,4-difluorophenyl)-2-oxoacetate
  • Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyethanol
  • 3-Chloro-2,4-difluorophenylacetic acid

Uniqueness: Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate is unique due to the combination of chloro and difluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c1-15-9(14)8(13)4-2-3-5(11)6(10)7(4)12/h2-3,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLDJKDBVQBKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C(=C(C=C1)F)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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